Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a complex organic compound that incorporates both pyrazole and benzothiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , and it is classified under the category of pyrazolone derivatives, which are known for their diverse pharmacological properties.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Aladdin Scientific, where it is often used in research settings for its potential therapeutic applications. Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate falls under the classification of heterocyclic compounds, specifically those containing nitrogen and sulfur in their ring structures.
The synthesis of methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves multi-step synthetic routes that include cyclocondensation reactions. A common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds to yield substituted pyrazoles.
One effective synthetic route involves starting with ethyl acetoacetate and phenylhydrazine under acidic conditions to form a pyrazole intermediate. Subsequent reactions with benzothiazole derivatives can lead to the formation of the desired compound. The use of iodine as a catalyst has been reported to enhance the cyclization process, improving yields significantly .
The molecular structure of methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate features a pyrazole ring fused with a benzothiazole unit. The presence of hydroxyl and ester functional groups contributes to its reactivity and solubility properties.
The compound's structural data can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement of atoms.
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate can participate in various chemical reactions typical of esters and heterocycles. These include nucleophilic substitutions, hydrolysis, and condensation reactions.
In particular, the hydroxyl group on the pyrazole moiety can engage in hydrogen bonding interactions, influencing both its reactivity and biological activity. Additionally, the ester group can undergo transesterification or hydrolysis under appropriate conditions .
The mechanism of action for methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is not fully elucidated but is believed to involve interactions at the molecular level with specific biological targets. The compound may exhibit activity through inhibition of enzymes or modulation of receptor sites.
Research has indicated that compounds with similar structures often demonstrate anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation . The exact pathways involved require further investigation through pharmacological studies.
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is typically a crystalline solid at room temperature. Its melting point and solubility characteristics are important for its application in laboratory settings.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of hydroxyl groups. Its reactivity profile suggests potential for further derivatization, making it a versatile building block in organic synthesis .
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate has several scientific uses, particularly in medicinal chemistry for developing new therapeutic agents. Its derivatives have shown promise in anticancer research and may also possess antimicrobial properties. Ongoing studies aim to explore its full pharmacological potential and optimize its efficacy against various diseases .
Synthesis typically proceeds through sequential cyclocondensation reactions, commencing with the preparation of the 2-hydrazinobenzothiazole precursor. This key intermediate undergoes controlled cyclization with β-keto ester derivatives, specifically employing methyl 4,4-dimethoxy-3-oxobutanoate or analogous β-dicarbonyl equivalents under acidic catalysis. The reaction proceeds via initial enolization and nucleophilic attack of the hydrazino nitrogen, followed by dehydration to form the pyrazole nucleus [9].
Critical to this approach is the regioselective formation of the 1,3,5-trisubstituted pyrazole, where the benzothiazolyl group directs attachment at N1. This regiochemistry is confirmed crystallographically and spectroscopically (¹H NMR coupling patterns) in related analogues [3] [6]. Reaction optimization studies reveal that solvent choice (ethanol vs. acetic acid) and temperature profiles (80-110°C) significantly impact the annulation kinetics and final yield. Prolonged heating above 120°C promotes deseterification and decomposition pathways, necessitating precise thermal control [2].
Table 1: Cyclocondensation Approaches for Hybrid Core Synthesis
Precursor Combination | Conditions | Reaction Time (h) | Reported Yield (%) | Key Challenges |
---|---|---|---|---|
2-Hydrazinobenzothiazole + Methyl 4,4-dimethoxy-3-oxobutanoate | Ethanol, reflux, catalytic p-TsOH | 8-12 | 45-55 | Regioselectivity control |
2-Hydrazinobenzothiazole + Ethyl 2,4-dioxobutanoate | Acetic acid, 100°C | 6-8 | 50-60 | Competitive diketone decomposition |
2-Hydrazinobenzothiazole + Acetoacetic ester | Toluene, Dean-Stark, p-TsOH | 10-14 | 40-50 | Water removal critical for yield improvement |
Recent advances focus on catalytic enhancement of the pivotal cyclization step. Iodine (5-10 mol%), employed as a mild Lewis acid, significantly accelerates the dehydrative ring closure while improving atom economy. Mechanistic studies suggest iodine facilitates both enolization of the dicarbonyl component and subsequent nucleophilic attack by activating the carbonyl electrophile via coordination [9] . Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes (15-30 min) while often boosting yields by 15-20% through more efficient thermal energy transfer and suppression of side reactions like hydrolytic cleavage of the ester function [5].
Solvent-free approaches represent another optimization frontier, eliminating solubility issues and simplifying purification. Ground mixtures of 2-hydrazinobenzothiazole and methyl 3-oxobutanoate derivatives, when heated at 80°C with catalytic iodine, afford the cyclized product in yields comparable to solution-phase methods but with significantly reduced environmental footprint .
Table 2: Catalytic Strategies for Cyclization Optimization
Catalytic System | Temperature | Time | Yield (%) | Advantages |
---|---|---|---|---|
None (thermal) | 110°C (reflux) | 8-12 h | 45-55 | Simplicity |
I₂ (5 mol%) | 80°C | 3-4 h | 65-75 | Enhanced regioselectivity, milder conditions |
I₂ (10 mol%) + MW irradiation | 100°C (closed vessel) | 15-30 min | 70-80 | Dramatically reduced reaction time |
p-Toluenesulfonic acid (20 mol%) | 100°C | 4-6 h | 55-65 | Commercial availability |
The methyl ester moiety (COOCH₃) embedded within the molecular structure serves as a versatile platform for chemical diversification. While the commercial material predominantly features the methyl ester (evidenced by CAS 523992-06-5 corresponding specifically to the methyl ester variant) [2] [6], this group readily undergoes transesterification or hydrolysis-condensation sequences to access diverse derivatives. Controlled alkaline hydrolysis (NaOH/THF/H₂O, 0°C to room temperature) cleanly generates the carboxylic acid derivative without compromising the acid-sensitive benzothiazole or the thermally labile N-N bond. Subsequent activation with carbodiimides (DCC, EDC) enables amide coupling with primary and secondary amines, expanding molecular diversity for structure-activity relationship studies [4] [7].
The phenolic 5-hydroxy group on the pyrazole ring offers additional modification opportunities. O-Alkylation using alkyl halides (methyl, ethyl, benzyl bromides) in the presence of carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, acetone) proceeds efficiently, enabling access to ether derivatives. Selective mono-alkylation is achievable due to the diminished nucleophilicity of the pyrazole nitrogen adjacent to the electron-withdrawing benzothiazolyl group [6]. The reactivity balance between the ester carbonyl, phenolic hydroxyl, and heterocyclic nitrogen atoms necessitates careful orthogonal protection/deprotection strategies during multi-step derivatizations [5].
Table 3: Key Derivatization Pathways from Methyl Ester Precursor
Transformation | Reagents/Conditions | Target Functional Group | Application Purpose |
---|---|---|---|
Ester Hydrolysis | 1M NaOH, THF/H₂O (1:1), 0°C → RT, 2h | -COOH | Preparation for amide coupling |
Transesterification | ROH, Cat. H₂SO₄, reflux, 4-8h | -COOR (R=Et, ⁱPr, ⁿBu) | Solubility modulation |
Amidation | R¹R²NH, EDCI/HOBt, DCM, RT, 12-24h | -CONR¹R² | Bioisosteric replacement, SAR exploration |
O-Alkylation (5-OH) | R-X (X=Br, I), K₂CO₃, DMF, 60°C, 4-8h | -OR | Metabolic stability improvement |
Reduction | LiAlH₄, THF, 0°C → reflux, 2h | -CH₂OH | Aldehyde/acid precursor |
Comprehensive Compound Identification
Chemical Identifier | Designation |
---|---|
Systematic IUPAC Name | methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate |
CAS Registry Number | 523992-06-5 |
Molecular Formula | C₁₃H₁₁N₃O₃S |
Canonical SMILES | COC(=O)CC1=NN(C(=C1)O)C2=NC3=CC=CC=C3S2 |
InChI Key | YPKXMSZQYRTVNO-UHFFFAOYSA-N |
Other Common Synonyms | Methyl 2-(1-(benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate; 1H-Pyrazole-3-acetic acid, 1-(2-benzothiazolyl)-5-hydroxy-, methyl ester |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1